molecular formula C20H25NO5 B13835759 N,N-Didesmethyl trimebutine

N,N-Didesmethyl trimebutine

Cat. No.: B13835759
M. Wt: 359.4 g/mol
InChI Key: CSWLMBOWWYYFHA-UHFFFAOYSA-N
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Description

N,N-Didesmethyl trimebutine: is a derivative of trimebutine, a spasmolytic agent used primarily for the treatment of irritable bowel syndrome and other gastrointestinal disorders. This compound is characterized by the removal of two methyl groups from the nitrogen atoms in the trimebutine molecule, resulting in a unique chemical structure that retains some of the pharmacological properties of its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N,N-Didesmethyl trimebutine typically involves the esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction to obtain 2-(dimethylamino)-2-phenylbutyl alcohol. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst to yield trimebutine . The final step involves the removal of the methyl groups from the nitrogen atoms to produce this compound .

Industrial Production Methods: : Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient catalysts, and cost-effective raw materials to ensure the economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions: : N,N-Didesmethyl trimebutine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Mechanism of Action

N,N-Didesmethyl trimebutine exerts its effects primarily through its action on the gastrointestinal tract. It acts as an agonist on peripheral mu, kappa, and delta opiate receptors, leading to the modulation of gastrointestinal motility. Additionally, it influences the release of gastrointestinal peptides such as motilin, vasoactive intestinal peptide, gastrin, and glucagon . At high concentrations, it inhibits the influx of extracellular calcium ions in smooth muscle cells, further affecting gastrointestinal motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike trimebutine, it lacks the methyl groups on the nitrogen atoms, which may influence its interaction with biological targets and its overall efficacy .

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C20H25NO5/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3/h6-12H,5,13,21H2,1-4H3

InChI Key

CSWLMBOWWYYFHA-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N

Origin of Product

United States

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